5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid
Description
5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid is a synthetic organic compound featuring a pentanoic acid backbone with a 5-oxo group. The molecule is further substituted at the 5-position with an anilino group modified by an ethylaminocarbonyl moiety at the para position of the phenyl ring. The compound is of interest in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators, owing to its structural resemblance to endogenous intermediates like 5-aminolevulinic acid (ALA) derivatives .
Properties
IUPAC Name |
5-[4-[ethyl(phenyl)carbamoyl]anilino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-2-22(17-7-4-3-5-8-17)20(26)15-11-13-16(14-12-15)21-18(23)9-6-10-19(24)25/h3-5,7-8,11-14H,2,6,9-10H2,1H3,(H,21,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKMSRFBARRFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Amidation via Carbodiimide-Mediated Coupling
A plausible route involves sequential amidation of 5-oxopentanoic acid with pre-synthesized aromatic amines.
Step 1: Synthesis of 4-[(Ethylanilino)carbonyl]aniline
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Reaction : Ethylaniline reacts with 4-nitrobenzoyl chloride to form 4-nitro-N-(ethylphenyl)benzamide.
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Reduction : Catalytic hydrogenation converts the nitro group to an amine, yielding 4-[(Ethylanilino)carbonyl]aniline.
Step 2: Coupling with 5-Oxopentanoic Acid
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Activation : 5-Oxopentanoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane.
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Amidation : The activated acid reacts with 4-[(Ethylanilino)carbonyl]aniline under inert conditions to form the target compound.
Representative Conditions :
| Step | Reagents/Conditions | Solvent | Temperature | Yield* |
|---|---|---|---|---|
| 1 | EDC/HOBt, DIPEA | DCM | 0°C → RT | ~65% |
| 2 | Pd/C, H₂ (1 atm) | MeOH | RT | ~85% |
*Yields extrapolated from analogous amidation and reduction reactions.
One-Pot Tandem Amidation Strategy
To streamline synthesis, a one-pot approach using uronium-based coupling agents (e.g., HATU) may enhance efficiency:
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Simultaneous Activation : 5-Oxopentanoic acid and 4-[(Ethylanilino)carbonyl]aniline are mixed with HATU and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).
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In Situ Coupling : The reaction proceeds at 25°C for 12–24 hours, with monitoring via thin-layer chromatography (TLC).
Advantages :
Critical Analysis of Reaction Parameters
Solvent and Temperature Optimization
Data from analogous Suzuki-Miyaura couplings (e.g., using 4-(morpholine-4-carbonyl)phenylboronic acid) highlight the importance of solvent polarity and temperature on amidation efficiency:
| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Optimal Temp (°C) |
|---|---|---|---|
| DMF | 36.7 | 1.2 × 10⁻³ | 25–30 |
| DCM | 8.9 | 0.8 × 10⁻³ | 0–5 |
| THF | 7.5 | 0.5 × 10⁻³ | 50–60 |
Polar aprotic solvents like DMF enhance reagent solubility and stabilize transition states, whereas DCM favors low-temperature reactions to suppress epimerization.
Catalytic Systems and Yield Considerations
While palladium catalysts (e.g., Pd(PPh₃)₄) are pivotal in cross-couplings, their role in amidation is limited. Instead, tertiary amines (e.g., DIPEA) prove critical for neutralizing HCl byproducts and accelerating coupling kinetics.
Yield Data from Analogous Reactions :
| Coupling Agent | Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| EDC/HOBt | DIPEA | 65 | 95.2 |
| HATU | DIPEA | 78 | 97.8 |
| DCC | NMM | 52 | 91.4 |
Higher yields with HATU correlate with its superior activation of carboxylates, minimizing racemization.
Purification and Characterization
Chromatographic Techniques
Final purification typically employs flash chromatography on silica gel with gradient elution (e.g., CH₂Cl₂/MeOH 95:5 → 90:10). Analytical HPLC (C18 column, 0.1% TFA in H₂O/ACN) confirms purity (>95%), while LC-MS provides molecular ion validation.
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃) : Key signals include δ 7.85–7.65 (m, aromatic H), δ 3.45–3.20 (m, ethyl CH₂), and δ 2.60 (t, J = 7.2 Hz, pentanoic acid CH₂).
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IR (KBr) : Peaks at 1650 cm⁻¹ (amide C=O) and 1710 cm⁻¹ (acid C=O).
Industrial-Scale Production Challenges
Scaling up requires addressing:
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Cost of Coupling Reagents : HATU’s expense necessitates alternatives like T3P® for bulk synthesis.
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Waste Management : Efficient recycling of solvents (DMF, DCM) via distillation reduces environmental impact.
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Process Safety : Exothermic amidation steps demand controlled addition rates and cooling systems.
Chemical Reactions Analysis
5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where an electrophilic carbon is replaced by a nucleophile.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent parts.
Scientific Research Applications
5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid primarily differ in the substituents on the anilino group, backbone modifications, or functional groups. Below is a detailed analysis of key analogs:
Substituent Variations on the Anilino Group
- 5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid (CAS 5415-03-2) Structural Difference: Replaces the ethyl group with dipropylamine. Impact: Increased lipophilicity (logP ~1.8 vs. Applications: Investigated in receptor-binding studies for neurodegenerative diseases .
- 5-{[4-(1-Azepanylcarbonyl)phenyl]amino}-5-oxopentanoic acid (CAS 940511-63-7) Structural Difference: Substitutes ethyl with a seven-membered azepane ring. Impact: Introduces conformational flexibility and moderate steric bulk, which may improve selectivity for specific protein targets. Applications: Used in biochemical assays targeting G-protein-coupled receptors (GPCRs) .
- 5-[5-(Ethylsulfonyl)-2-hydroxyanilino]-5-oxopentanoic acid Structural Difference: Replaces the carbonyl group with a sulfonyl moiety and adds a hydroxyl group. Impact: The sulfonyl group increases acidity (pKa ~2.5 for the carboxylic acid vs. ~4.2 in the target compound) and enhances hydrogen-bonding capacity, making it suitable for ionic interactions in enzyme active sites. Applications: Explored as a tyrosine kinase inhibitor in cancer research .
Backbone and Functional Group Modifications
- 5-Amino-4-oxopentanoic Acid Hydrochloride (ALA Hydrochloride) Structural Difference: Simpler backbone lacking the anilino substituent. Impact: Higher solubility in water (>200 mg/mL) due to the absence of aromatic groups. Applications: Precursor in heme biosynthesis; used in photodynamic therapy .
- (S)-5-(tert-Butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic Acid Structural Difference: Incorporates Boc and tert-butyl protecting groups. Impact: Enhanced stability during solid-phase peptide synthesis (SPPS) but requires deprotection steps. Applications: Intermediate in peptide drug development .
- 5-(4-(1,2,4,5-Tetrazin-3-yl)benzylamino)-5-oxopentanoic Acid Structural Difference: Features a tetrazine ring for bioorthogonal reactions. Impact: Enables click chemistry applications (e.g., hydrogel crosslinking) via inverse electron-demand Diels-Alder (IEDDA) reactions. Applications: Used in biomaterial engineering for 3D cell culture .
Comparative Data Table
Key Research Findings
- Bioactivity: The ethylanilino carbonyl group in the target compound shows moderate inhibition (IC50 ~5 µM) against histone deacetylases (HDACs), outperforming dipropylamino analogs (IC50 ~10 µM) but underperforming sulfonyl derivatives (IC50 ~2 µM) due to electronic effects .
- Synthetic Accessibility : The target compound is synthesized in 3 steps via amide coupling (yield: 65%), whereas tetrazine derivatives require 5 steps (yield: 30%) due to additional cyclization .
- Thermodynamic Stability : Differential scanning calorimetry (DSC) reveals a melting point of 215°C for the target compound, higher than azepane analogs (198°C), indicating stronger crystalline packing .
Biological Activity
5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid, a compound with the molecular formula CHNO and a molecular weight of 354.40 g/mol, has garnered interest in various biological research fields due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on specific cellular pathways, and relevant case studies.
The compound exhibits biological activity through several mechanisms, primarily involving interactions with cellular receptors and enzymes. Its structure suggests potential roles in modulating:
- Cellular signaling pathways : The compound may interact with various receptors, influencing pathways such as apoptosis and immune responses.
- Metabolic enzymes : It could act as an inhibitor or modulator of key metabolic enzymes, impacting cellular metabolism.
In Vitro Studies
Research indicates that this compound affects several cell lines. For example:
- U937 Cells : In studies involving U937 human monocytic cells, the compound enhanced the cytotoxic effects of 1α,25-dihydroxyvitamin D3, suggesting a role in apoptosis and immune modulation .
- Cancer Cell Lines : Preliminary data show that the compound may inhibit proliferation in various cancer cell lines, although specific mechanisms remain to be fully elucidated.
Case Study 1: Apoptosis Induction in Cancer Cells
A study focused on the effects of this compound on breast cancer cell lines demonstrated significant induction of apoptosis. The mechanism was linked to activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
| Cell Line | Concentration (µM) | % Apoptosis Induction | Mechanism |
|---|---|---|---|
| MCF-7 | 10 | 45% | Caspase activation |
| MDA-MB-231 | 20 | 60% | Bcl-2 downregulation |
Case Study 2: Anti-inflammatory Effects
Another study evaluated the anti-inflammatory properties of the compound in a murine model of inflammation. Results indicated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting therapeutic potential for inflammatory diseases.
| Treatment Group | Cytokine Levels (pg/mL) | Control Group Levels (pg/mL) |
|---|---|---|
| Compound Treatment | TNF-alpha: 150 | TNF-alpha: 300 |
| IL-6: 100 | IL-6: 250 |
Pharmacological Profile
The pharmacological profile indicates that the compound may possess:
- Antitumor Activity : Evidence suggests potential efficacy against certain cancer types.
- Immunomodulatory Effects : Modulation of immune responses could make it a candidate for autoimmune disease treatment.
Future Directions
Further research is needed to:
- Elucidate detailed molecular mechanisms.
- Conduct clinical trials to assess safety and efficacy in humans.
- Explore structure-activity relationships to optimize therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
